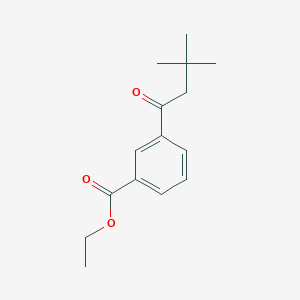

3'-Carboethoxy-3,3-dimethylbutyrophenone

Description

Contextualization of Substituted Butyrophenones and Aromatic Esters in Chemical Synthesis

Substituted butyrophenones are a well-established class of compounds, particularly in the realm of medicinal chemistry. The butyrophenone (B1668137) core structure is a key pharmacophore in a variety of psychoactive drugs, most notably antipsychotics. wikipedia.orgworldresearchlibrary.orgnih.gov The substituents on the aromatic ring and the butyryl chain play a crucial role in modulating the biological activity of these compounds. nih.gov The introduction of various functional groups can influence receptor binding affinity, metabolic stability, and pharmacokinetic properties.

Aromatic esters, on the other hand, are versatile intermediates in organic synthesis. They are precursors to a wide array of pharmaceuticals, agrochemicals, and fragrances. The ester functionality can be readily transformed into other functional groups, making them valuable building blocks for the construction of complex molecules. Common synthetic routes to aromatic esters include Fischer esterification of benzoic acids and acylation of phenols. organic-chemistry.orgyoutube.comgoogle.comresearchgate.net

Rationale for Comprehensive Academic Investigation of 3'-Carboethoxy-3,3-dimethylbutyrophenone

The rationale for a thorough investigation of this compound stems from its unique structural features. The presence of both a ketone and an ester group on the same aromatic ring, in a meta-relationship, presents interesting possibilities for intramolecular interactions and novel reactivity. The bulky 3,3-dimethylbutanoyl group (pivaloyl group) can impart significant steric hindrance, potentially influencing the conformational preferences and reactivity of the molecule.

A plausible and direct synthetic route to this compound is the Friedel-Crafts acylation of ethyl benzoate (B1203000) with pivaloyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. nih.govmasterorganicchemistry.com However, it is noteworthy that Friedel-Crafts reactions with pivaloyl chloride can sometimes lead to decarbonylation and subsequent alkylation, a competing reaction pathway that would need to be carefully controlled. guidechem.comstackexchange.com

A systematic study of this compound would involve its synthesis, purification, and thorough characterization using modern analytical techniques. The data gathered would provide valuable insights into its chemical and physical properties.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C15H20O3 |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | ethyl 3-(3,3-dimethylbutanoyl)benzoate |

| CAS Number | 898764-29-9 |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be >250 °C at atmospheric pressure |

| Solubility | Expected to be soluble in common organic solvents and insoluble in water |

Scope and Research Avenues for this compound Studies

The study of this compound opens up several promising research avenues. A primary focus would be the detailed investigation of its chemical reactivity. The presence of two distinct carbonyl groups, the ketone and the ester, at the meta position allows for selective transformations. For instance, the ketone could be selectively reduced or converted to other functional groups while leaving the ester intact, and vice versa.

Furthermore, the butyrophenone scaffold suggests potential applications in medicinal chemistry. While the parent compound itself may not exhibit biological activity, it serves as a valuable template for the synthesis of a library of derivatives. Modifications to the ester group, the alkyl chain, or the aromatic ring could lead to the discovery of novel compounds with interesting pharmacological profiles. Given the prevalence of butyrophenones in central nervous system-acting drugs, exploring the potential neurological effects of derivatives of this compound is a logical direction for future research. wikipedia.org

Another area of interest lies in the field of materials science. The rigid aromatic core combined with the flexible side chains could be a precursor for the synthesis of novel polymers or liquid crystals with unique properties. The keto-ester functionality also makes it a candidate for use as a building block in the synthesis of more complex molecular architectures. ketosource.coresearchgate.netmdpi.comacs.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3,3-dimethylbutanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-5-18-14(17)12-8-6-7-11(9-12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVPGOWBVUQEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642381 | |

| Record name | Ethyl 3-(3,3-dimethylbutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-29-9 | |

| Record name | Ethyl 3-(3,3-dimethyl-1-oxobutyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(3,3-dimethylbutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 Carboethoxy 3,3 Dimethylbutyrophenone

Retrosynthetic Analysis and Potential Disconnections for 3'-Carboethoxy-3,3-dimethylbutyrophenone

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections focus on the formation of the ketone and the ester functionalities.

The most logical disconnection is at the acyl-aryl bond (C-C bond between the carbonyl group and the benzene (B151609) ring), which points to a Friedel-Crafts acylation reaction. This breaks the molecule into two key synthons: an acyl cation derived from 3,3-dimethylbutyryl chloride and an aromatic ring, ethyl benzoate (B1203000).

A secondary disconnection can be made at the ester linkage. This suggests either a late-stage esterification of a pre-formed butyrophenone (B1668137) carboxylic acid or starting with an ester-containing aromatic compound. The former approach might be less efficient due to the deactivating nature of the acyl group on the aromatic ring, making subsequent reactions more challenging.

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthetic Reactions

| Disconnection Point | Precursor 1 | Precursor 2 | Forward Synthetic Reaction |

|---|---|---|---|

| Acyl-Aryl Bond | Ethyl benzoate | 3,3-Dimethylbutyryl chloride | Friedel-Crafts Acylation |

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, several direct synthetic routes can be proposed. These routes primarily revolve around the formation of the butyrophenone core and the introduction of the carboethoxy group.

Acylation Reactions for Butyrophenone Moiety Formation

The cornerstone of synthesizing the butyrophenone moiety is the Friedel-Crafts acylation. wikipedia.orgnih.govnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.org

For the synthesis of this compound, the most direct approach is the Friedel-Crafts acylation of ethyl benzoate with 3,3-dimethylbutyryl chloride. A strong Lewis acid, such as aluminum chloride (AlCl₃), is typically required to catalyze the reaction. nih.gov The reaction would proceed by the formation of an acylium ion from 3,3-dimethylbutyryl chloride and AlCl₃, which then attacks the electron-rich aromatic ring of ethyl benzoate. The ester group is a meta-director, which would theoretically yield the desired 3'-substituted product.

Table 2: Proposed Conditions for Friedel-Crafts Acylation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature |

|---|

It is important to note that the ester group deactivates the aromatic ring, which can make the Friedel-Crafts acylation less efficient and may require harsher reaction conditions.

Esterification and Transesterification Approaches for the Carboethoxy Group

An alternative strategy involves forming the butyrophenone structure first, followed by the introduction of the carboethoxy group. This would begin with the Friedel-Crafts acylation of a suitable benzoic acid derivative, followed by esterification.

For instance, acylation of 3-bromobenzoic acid with 3,3-dimethylbutyryl chloride would yield 3-bromo-3',3-dimethylbutyrophenone. The bromine can then be converted to a carboxylic acid via a Grignard reaction followed by carboxylation, or through cyanation followed by hydrolysis. The resulting 3'-(3,3-dimethylbutanoyl)benzoic acid can then be esterified.

The most common method for this esterification is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govworldresearchlibrary.orgnih.gov

Transesterification is another possibility, where a different ester of the butyrophenone carboxylic acid could be converted to the ethyl ester by reaction with an excess of ethanol in the presence of an acid or base catalyst. nih.gov

Integration of Functional Groups via Multi-Step Synthesis

A multi-step synthesis provides greater control over the regiochemistry and can overcome potential issues with substrate reactivity. A plausible multi-step route is outlined below:

Friedel-Crafts Acylation: Toluene is acylated with 3,3-dimethylbutyryl chloride to form 4-methyl-3',3-dimethylbutyrophenone. The methyl group is an ortho, para-director, leading to a mixture of isomers that would require separation.

Oxidation: The methyl group of the desired para-isomer is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid. This yields 3'-(3,3-dimethylbutanoyl)benzoic acid.

Esterification: The resulting carboxylic acid is then esterified with ethanol using an acid catalyst to produce the final product, this compound.

This pathway, while longer, avoids the direct acylation of a deactivated ring.

Advanced Synthetic Techniques and Reaction Condition Optimization

To improve the efficiency and sustainability of the synthesis, advanced techniques and optimization of reaction conditions are crucial.

Catalytic Methods in the Synthesis of this compound

While traditional Friedel-Crafts acylation often requires stoichiometric amounts of Lewis acids, modern catalytic methods aim to reduce catalyst loading and improve environmental friendliness. Heterogeneous catalysts, such as zeolites or metal oxides, can facilitate Friedel-Crafts acylation and are easily separable from the reaction mixture, allowing for recycling. youtube.com

For the esterification step, solid acid catalysts like Nafion-H or Amberlyst-15 can be used in place of corrosive liquid acids like H₂SO₄. semanticscholar.org These catalysts are also easily removed by filtration, simplifying the work-up procedure.

Furthermore, catalytic methods for the conversion of other functional groups could be employed. For example, palladium-catalyzed carbonylation reactions could potentially be used to introduce the carboethoxy group onto an appropriately substituted butyrophenone precursor.

Optimization of reaction conditions such as temperature, solvent, and catalyst concentration is essential for maximizing the yield and purity of this compound. Design of experiments (DoE) methodologies can be systematically employed to identify the optimal parameter space for the key reaction steps.

Solvent Effects and Reaction Kinetics Studies

The choice of solvent in the Friedel-Crafts acylation for preparing this compound can significantly influence the reaction's outcome. Solvents not only play a role in dissolving the reactants but can also affect the reactivity of the electrophile and the stability of intermediates.

Solvent Effects:

The polarity of the solvent is a critical factor. Non-polar solvents, such as carbon disulfide (CS₂) and dichloromethane (B109758) (CH₂Cl₂), are often employed in Friedel-Crafts acylations. In these solvents, the complex formed between the acylating agent (e.g., 3,3-dimethylbutyryl chloride) and the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is highly reactive. However, the solubility of the catalyst-ketone product complex can be low in non-polar media, which can sometimes drive the reaction to completion by precipitation.

Conversely, polar solvents like nitrobenzene (B124822) or nitromethane (B149229) can also be used. These solvents can solvate the catalyst and intermediates, potentially leading to different regioselectivity or reaction rates. stackexchange.com For instance, in the acylation of naphthalene, the product ratio is solvent-dependent, with non-polar solvents favoring the kinetic product and polar solvents favoring the thermodynamic product. stackexchange.com While this compound has a specific substitution pattern, understanding these solvent effects is crucial for optimizing the yield of the desired isomer.

The following table summarizes the potential effects of different solvents on the Friedel-Crafts acylation for the synthesis of this compound.

| Solvent | Polarity | Potential Effects |

| Carbon Disulfide (CS₂) | Non-polar | High reactivity of the acylium ion-catalyst complex. Low solubility of the product complex may drive the reaction forward. |

| Dichloromethane (CH₂Cl₂) | Non-polar | Good solvent for many organic compounds and the Lewis acid catalyst. Commonly used in Friedel-Crafts reactions. |

| Nitrobenzene | Polar | Can increase the solubility of the catalyst and intermediates. May influence regioselectivity and favor the thermodynamic product. |

| Nitromethane | Polar | Similar to nitrobenzene, can affect reaction rates and selectivity. |

Reaction Kinetics Studies:

The kinetics of Friedel-Crafts acylation reactions can be complex and are influenced by factors such as the concentration of reactants, catalyst, and the nature of the solvent. Studying the reaction kinetics provides valuable insights into the reaction mechanism and helps in optimizing reaction conditions for maximum yield and efficiency.

Several methods can be employed to study the kinetics of the synthesis of this compound. These include titrimetric methods, where the concentration of the acylating agent is measured over time, and adiabatic methods, which relate the progress of the reaction to the temperature rise. rsc.org Spectroscopic techniques, such as in-situ infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy, can also be used to monitor the disappearance of reactants and the appearance of products in real-time. A kinetic study of Friedel-Crafts acylation in nitromethane has been reported, providing a framework for such investigations. acs.org

Understanding the rate-determining step, which is often the formation of the sigma complex, is crucial for process optimization. youtube.com The reaction rate is typically dependent on the concentration of the aromatic substrate, the acylating agent, and the Lewis acid catalyst.

Atom Economy and Green Chemistry Considerations in Synthesis

Traditional Friedel-Crafts acylations often have poor atom economy and generate significant amounts of waste, primarily due to the use of stoichiometric amounts of Lewis acid catalysts and halogenated solvents. organic-chemistry.orgresearchgate.netresearchgate.net Green chemistry principles aim to address these issues by developing more environmentally benign synthetic routes.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org In a typical Friedel-Crafts acylation using an acyl chloride and aluminum chloride, a significant portion of the reactants ends up as byproducts. For instance, the aluminum chloride forms a complex with the product ketone and must be hydrolyzed during workup, generating aluminum hydroxide (B78521) waste.

The ideal atom economy for a reaction is 100%, meaning all the atoms of the reactants are incorporated into the final product. While this is rarely achievable in Friedel-Crafts acylation, several strategies can improve the atom economy.

Green Chemistry Approaches:

Several greener alternatives to the traditional Friedel-Crafts acylation have been developed and could be applied to the synthesis of this compound:

Catalytic Friedel-Crafts Acylation: Using catalytic amounts of a Lewis acid instead of stoichiometric amounts significantly reduces waste. researchgate.net Various catalysts, including rare-earth metal triflates and zeolites, have been explored for this purpose.

Solvent-Free Reactions: Conducting the reaction without a solvent minimizes the use of volatile organic compounds (VOCs). numberanalytics.comchemijournal.com Microwave-assisted solvent-free reactions can further enhance reaction rates and yields. numberanalytics.com

Alternative Acylating Agents: Using carboxylic acids or anhydrides in place of acyl chlorides can reduce the formation of corrosive hydrogen chloride gas. organic-chemistry.orgorganic-chemistry.org

Greener Catalysts and Solvents: The use of solid acid catalysts, ionic liquids, or deep eutectic solvents can offer advantages in terms of recyclability and reduced environmental impact. researchgate.netresearchgate.netresearchgate.net For example, methanesulfonic anhydride has been used as a metal- and halogen-free promoter for Friedel-Crafts acylations. organic-chemistry.orgacs.org

The following table outlines some green chemistry strategies applicable to the synthesis of this compound.

| Strategy | Description | Advantages |

| Catalytic Lewis Acids | Using less than a stoichiometric amount of catalyst. | Reduced waste, lower cost. |

| Solvent-Free Conditions | Reaction is performed without a solvent, often with microwave irradiation. | Reduced VOC emissions, potentially faster reactions. numberanalytics.com |

| Alternative Acylating Agents | Using carboxylic acids or anhydrides. | Avoids formation of HCl gas. organic-chemistry.org |

| Recyclable Catalysts/Solvents | Employing solid acids, ionic liquids, or deep eutectic solvents. | Easier separation and reuse of the catalyst/solvent system. researchgate.netresearchgate.net |

Isolation and Purification Protocols for this compound and Intermediates

After the synthesis of this compound via Friedel-Crafts acylation, a systematic isolation and purification procedure is necessary to obtain the product in high purity. The workup typically involves quenching the reaction, separating the organic and aqueous phases, and then purifying the crude product.

Isolation:

Quenching: The reaction mixture is typically poured onto a mixture of ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride-ketone complex and separates the Lewis acid from the product.

Extraction: The product is then extracted from the aqueous layer using an organic solvent such as diethyl ether or dichloromethane. The organic layers are combined.

Washing: The organic extract is washed successively with a dilute acid solution, a dilute base solution (e.g., sodium bicarbonate) to remove any unreacted acid, and finally with brine to remove residual water.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. alfa-chemistry.com

Purification:

The crude this compound may contain unreacted starting materials, isomers, or other byproducts. Several techniques can be employed for its purification:

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is a common and effective method for purification. google.com

Column Chromatography: For liquid products or for separating mixtures of isomers, column chromatography on silica (B1680970) gel or alumina (B75360) is a powerful technique. acs.org A suitable eluent system (a mixture of non-polar and polar solvents) is chosen to achieve good separation.

Distillation: If the product is a volatile liquid with a boiling point significantly different from the impurities, distillation under reduced pressure can be used for purification. google.com

The purification of intermediates, such as the acyl chloride (3,3-dimethylbutyryl chloride), is also crucial for a successful synthesis. Acyl chlorides are often purified by distillation before use.

The following table provides a general overview of the purification methods.

| Purification Method | Principle | Applicability |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Solid products. |

| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase. | Liquid or solid products, separation of isomers. acs.org |

| Distillation | Separation of liquids based on differences in their boiling points. | Volatile liquid products. |

Mechanistic Studies of Chemical Transformations Involving 3 Carboethoxy 3,3 Dimethylbutyrophenone

Reactivity Profiling of the Ketone Carbonyl Functionality in 3'-Carboethoxy-3,3-dimethylbutyrophenone

The ketone carbonyl group is a central feature of this compound, defining much of its chemical behavior. The reactivity of this group is primarily dictated by the electrophilicity of the carbonyl carbon and the steric environment surrounding it. In this molecule, the carbonyl is flanked by a bulky 3,3-dimethylbutyl group (a tert-butyl group attached to a methylene) and an aromatic ring. Both electronic and steric factors must be considered to profile its reactivity.

Nucleophilic Addition and Substitution Pathways

Nucleophilic addition is the characteristic reaction of ketones. The partially positive carbonyl carbon is susceptible to attack by nucleophiles, leading to a tetrahedral alkoxide intermediate which is then typically protonated to form an alcohol. libretexts.org

The general mechanism involves two key steps:

Nucleophilic Attack: A nucleophile (Nu:⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond and pushing electrons onto the oxygen atom. This forms a tetrahedral alkoxide intermediate. libretexts.org

Protonation: An acid source in the reaction mixture protonates the negatively charged oxygen atom to yield the final alcohol product. libretexts.org

However, the reactivity of the ketone in this compound is significantly influenced by steric and electronic effects.

Steric Hindrance: The 3,3-dimethylbutyl group adjacent to the carbonyl imposes considerable steric hindrance. This bulkiness impedes the approach of nucleophiles to the carbonyl carbon, slowing down the rate of addition compared to less hindered ketones like acetone (B3395972) or even acetophenone. libretexts.orgyoutube.com

Electronic Effects: The aromatic ring is conjugated with the carbonyl group, which can delocalize the electron density. However, the presence of the electron-withdrawing carboethoxy group on the ring can slightly increase the electrophilicity of the carbonyl carbon. Generally, aldehydes are more reactive than ketones in nucleophilic additions due to both reduced steric hindrance and greater polarization of the carbonyl bond. libretexts.orgyoutube.com

The relative reactivity of carbonyl compounds towards nucleophilic addition is generally ranked as follows: Formaldehyde > Aldehydes > Ketones. youtube.com The steric bulk of the substituents on the ketone plays a crucial role in further decreasing reactivity.

| Carbonyl Compound | Structure | Relative Reactivity Factor | Key Influencing Factors |

|---|---|---|---|

| Formaldehyde | HCHO | High | Minimal steric hindrance; high electrophilicity. youtube.com |

| Acetaldehyde | CH₃CHO | Moderate-High | Slight steric hindrance from one methyl group. |

| Acetone | CH₃COCH₃ | Moderate | Increased steric hindrance; electronic stabilization from two methyl groups. youtube.com |

| This compound | C₂H₅O₂C-C₆H₄-CO-CH₂-C(CH₃)₃ | Low | Significant steric hindrance from the 3,3-dimethylbutyl group. libretexts.org |

Enolate Chemistry and Alpha-Substitution Reactions

The carbon atoms adjacent to the carbonyl group are known as α-carbons. The protons attached to these carbons (α-protons) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. masterorganicchemistry.comutexas.edu this compound possesses two α-protons on the methylene (B1212753) group (-CH₂-) situated between the carbonyl and the 3,3-dimethylbutyl group.

Deprotonation at this α-position by a suitable base (e.g., sodium hydroxide (B78521), lithium diisopropylamide - LDA) generates an enolate. masterorganicchemistry.com This enolate is a powerful nucleophile, with electron density shared between the α-carbon and the oxygen atom. pitt.edu

The formation of the enolate is a crucial step for α-substitution reactions, where an electrophile replaces an α-hydrogen. ankara.edu.trwikipedia.org The mechanism proceeds via the enolate intermediate:

Enolate Formation: A base removes an acidic α-proton to form a resonance-stabilized enolate. utexas.edu

Nucleophilic Attack: The enolate, acting as a nucleophile, attacks an electrophile (E⁺). The reaction typically occurs at the α-carbon. pitt.eduwikipedia.org

Common α-substitution reactions include:

Halogenation: In the presence of an acid or base, ketones can be halogenated at the α-position using Cl₂, Br₂, or I₂. wikipedia.orguobabylon.edu.iq Under acidic conditions, the reaction proceeds through an enol intermediate, while basic conditions involve the enolate. msu.edu

Alkylation: Enolates can be alkylated by reaction with alkyl halides, typically via an Sₙ2 mechanism. This is a valuable method for forming new carbon-carbon bonds. For effective alkylation, a strong, non-nucleophilic base like LDA is often used to completely convert the ketone to its enolate. youtube.com

In the case of unsymmetrical ketones, the choice of base and reaction conditions can selectively produce either the kinetic or thermodynamic enolate, although for this compound, only one type of enolate can be formed from the aliphatic side chain. pitt.edu

Investigations into the Reactivity of the Aromatic Ester Group

The 3'-carboethoxy group (-COOC₂H₅) is an ester functionality attached to the aromatic ring. Its reactivity is centered on the electrophilic carbonyl carbon and the potential for nucleophilic acyl substitution.

Hydrolytic and Transesterification Reaction Mechanisms

Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. numberanalytics.comnumberanalytics.com This reaction can be catalyzed by either acid or base.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion acts as the nucleophile, attacking the ester carbonyl. libretexts.orgmasterorganicchemistry.com The mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. The ethoxide then deprotonates the newly formed carboxylic acid, driving the reaction to completion. An acidic workup is required to protonate the resulting carboxylate salt. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. libretexts.org A weak nucleophile, such as water, can then attack the carbonyl carbon. The equilibrium can be shifted towards the products by using a large excess of water. libretexts.org

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org For example, reacting this compound with methanol (B129727) and an acid catalyst would replace the ethoxy group with a methoxy (B1213986) group, yielding the corresponding methyl ester. This reaction is also an equilibrium process, and a large excess of the new alcohol is used to drive it forward. libretexts.orgucla.edu

Reductive Transformations of the Ester Moiety

Esters can be reduced to primary alcohols using powerful reducing agents. commonorganicchemistry.com The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). byjus.comlibretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. libretexts.orglibretexts.org

The mechanism for the reduction of the carboethoxy group involves two successive additions of a hydride ion (H⁻) from LiAlH₄:

First Hydride Addition: A hydride ion attacks the ester carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgorgosolver.com

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (-OEt) as a leaving group. This results in the formation of an aldehyde intermediate. libretexts.orgorgosolver.com

Second Hydride Addition: The aldehyde, being more reactive than the starting ester, is immediately attacked by a second hydride ion, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: An acidic workup protonates the alkoxide to give the primary alcohol. orgosolver.com

It is important to note that LiAlH₄ will also reduce the ketone functionality in this compound to a secondary alcohol. byjus.com Therefore, treatment of the entire molecule with LiAlH₄ would result in the formation of a diol.

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitution Potential on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with two electron-withdrawing groups: the acyl group (-COCH₂C(CH₃)₃) and the carboethoxy group (-COOC₂H₅). These substituents significantly influence the ring's reactivity.

Electrophilic Aromatic Substitution (EAS)

Both the acyl and carboethoxy groups are deactivating and meta-directing. masterorganicchemistry.comlibretexts.org

Deactivation: Electron-withdrawing groups pull electron density away from the aromatic ring through inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. msu.edukhanacademy.org Aromatic rings with such substituents undergo EAS much more slowly than benzene itself. masterorganicchemistry.com

Directing Effects: When an electrophile does attack the ring, it is directed to the meta position relative to the existing substituents. This is because the carbocation intermediates formed from ortho and para attack are significantly destabilized by having the positive charge adjacent to the positively polarized carbon of the withdrawing group. libretexts.orgleah4sci.com The intermediate from meta attack avoids this unfavorable arrangement. leah4sci.comyoutube.com

In this compound, the two deactivating groups are meta to each other. Their directing effects are cooperative; both groups direct incoming electrophiles to the position that is meta to both of them (the 5' position). The other positions are strongly deactivated. msu.edu

| Substituent Group | Classification | Directing Effect |

|---|---|---|

| -COCH₂R (Acyl) | Strongly Deactivating | Meta libretexts.orgyoutube.com |

| -COOR (Carboethoxy) | Moderately Deactivating | Meta libretexts.orglibretexts.org |

| -NO₂ (Nitro) | Strongly Deactivating | Meta khanacademy.org |

| -CH₃ (Alkyl) | Activating | Ortho, Para masterorganicchemistry.com |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para libretexts.org |

Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring, is generally difficult and requires specific conditions. For the common addition-elimination mechanism to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halogen). msu.edunumberanalytics.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. numberanalytics.comlibretexts.org

This compound does not meet these criteria. Although it possesses electron-withdrawing groups, they are not as powerful as nitro groups, and there is no suitable leaving group on the aromatic ring. Therefore, the molecule is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 3 Carboethoxy 3,3 Dimethylbutyrophenone

Advanced Chromatographic Separation and Detection Methods

The rigorous characterization of 3'-Carboethoxy-3,3-dimethylbutyrophenone necessitates the use of advanced chromatographic techniques to ensure its purity and to identify any potential byproducts or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary methods employed for these analytical challenges.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography is an indispensable technique for the non-volatile analysis of this compound, providing high-resolution separation that is crucial for purity assessment and quantitative determination. A common approach for compounds of this nature, such as butyrophenone (B1668137) derivatives, is a reverse-phase HPLC method. sielc.comresearchgate.net

A typical HPLC system for this analysis would be equipped with a C18 stationary phase column, which is effective for separating moderately polar to nonpolar compounds. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the composition adjusted to achieve optimal separation. researchgate.net Gradient elution may be employed to ensure the efficient elution of all components in a sample mixture.

Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ketone structure of this compound contains a chromophore that absorbs UV light. nih.govshimadzu.com The wavelength for detection is selected based on the UV spectrum of the compound to maximize sensitivity.

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte in a sample is then compared to this calibration curve to determine its concentration. The purity of a sample is typically assessed by calculating the percentage of the main peak area relative to the total area of all detected peaks.

Below is an illustrative data table representing a typical HPLC analysis for the purity of a batch of this compound.

Table 1: Representative HPLC Data for Purity Analysis of this compound

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

|---|---|---|---|---|

| 1 | 2.54 | 15,234 | 0.35 | Impurity A |

| 2 | 4.88 | 4,321,567 | 99.52 | This compound |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry is a highly sensitive method ideal for the separation and identification of volatile and semi-volatile organic compounds. researchgate.netnih.gov In the context of this compound, GC-MS is primarily utilized to detect and identify potential volatile impurities that may originate from the synthesis process. These can include residual starting materials, solvents, or byproducts from side reactions. nih.gov

The GC component separates the different volatile compounds in a sample based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer. The mass spectrometer then ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum for each component. This mass spectrum serves as a "fingerprint" that allows for the identification of the compound by comparing it to spectral libraries. thermofisher.com

Potential volatile impurities in a sample of this compound could include unreacted starting materials or solvents used in the synthesis. The identification of these impurities is crucial for process optimization and quality control.

The following table provides a hypothetical example of a GC-MS analysis report for identifying volatile impurities in a sample of this compound.

Table 2: Illustrative GC-MS Data for the Identification of Volatile Impurities

| Retention Time (min) | Key Mass Fragments (m/z) | Tentative Identification |

|---|---|---|

| 3.15 | 43, 58, 72 | Acetone (B3395972) (Solvent) |

| 5.42 | 77, 105, 120 | Benzoyl Chloride (Starting Material) |

Computational Chemistry and Molecular Modeling Insights into 3 Carboethoxy 3,3 Dimethylbutyrophenone

Quantum Mechanical Studies of Electronic Structure and Bonding in 3'-Carboethoxy-3,3-dimethylbutyrophenone

The electronic structure is characterized by a substituted aromatic ring and a ketone functional group, with an additional ester moiety. The benzene (B151609) ring exhibits delocalized π-electrons, contributing to its aromatic stability. The carbonyl group of the butyrophenone (B1668137) and the carboethoxy group both introduce significant polarity to the molecule due to the high electronegativity of the oxygen atoms. This leads to a non-uniform distribution of electron density, with partial negative charges accumulating on the oxygen atoms and partial positive charges on the adjacent carbon atoms.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting character. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, whereas the LUMO is likely centered on the electron-deficient carbonyl and ester groups. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and electronic stability.

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, further clarifies the nature of the chemical bonds. This analysis can quantify the hybridization of atomic orbitals and the strength of sigma (σ) and pi (π) bonds within the molecule. For instance, the carbon atoms of the benzene ring are sp² hybridized, forming the characteristic planar hexagonal structure. The carbonyl carbon is also sp² hybridized, leading to a planar arrangement of the atoms in this functional group.

Table 1: Hypothetical Mulliken Atomic Charges and Bond Orders for Selected Atoms in this compound

| Atom/Bond | Mulliken Charge (a.u.) | Bond Order |

| O (carbonyl) | -0.55 | 1.95 (C=O) |

| C (carbonyl) | +0.60 | 1.95 (C=O) |

| O (ester ether) | -0.45 | 1.05 (C-O) |

| O (ester carbonyl) | -0.58 | 1.90 (C=O) |

| C (ester carbonyl) | +0.65 | 1.90 (C=O) |

| C1' (aromatic) | -0.15 | - |

| C3' (aromatic, with ester) | +0.20 | - |

Note: The data in this table is illustrative and represents typical values expected from quantum mechanical calculations.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around several single bonds, leading to various possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating specific dihedral angles and calculating the corresponding energy, thereby mapping the potential energy surface (PES).

Key rotatable bonds in this compound include the bond connecting the carbonyl group to the aromatic ring and the bond between the aromatic ring and the carboethoxy group. Rotation around these bonds will significantly alter the spatial relationship between the bulky 3,3-dimethylbutyl group, the carboethoxy group, and the phenyl ring. Steric hindrance between these groups will play a major role in determining the preferred conformations.

The most stable conformer will be the one that minimizes steric clashes and maximizes favorable electronic interactions, such as conjugation between the carbonyl group and the aromatic ring. A potential energy surface map would reveal energy minima corresponding to stable conformers and transition states corresponding to the energy barriers for interconversion. For example, a scan of the dihedral angle between the plane of the phenyl ring and the carbonyl group would likely show two minima where the carbonyl is slightly out of the plane to alleviate steric strain, with a higher energy barrier at the fully planar and perpendicular arrangements.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Ring-C=O) | Relative Energy (kcal/mol) |

| Global Minimum | 30° | 0.00 |

| Local Minimum | -30° | 0.00 |

| Transition State 1 | 0° | +2.5 |

| Transition State 2 | 90° | +5.0 |

Note: The data in this table is illustrative and represents plausible outcomes of a conformational analysis.

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides a powerful means to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions. These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts are then compared to experimental data, often showing a good correlation after appropriate scaling to account for systematic errors in the calculations and solvent effects. For this compound, distinct signals would be predicted for the aromatic protons, the protons of the ethyl group in the ester, and the protons of the dimethylbutyl group.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be computed. These frequencies can be correlated with the peaks observed in an experimental IR spectrum. Characteristic vibrational modes for this molecule would include the C=O stretching frequencies for the ketone and the ester, the C-O stretching of the ester, and various C-H and C=C stretching and bending modes of the aromatic ring.

Table 3: Hypothetical Comparison of Experimental and Theoretically Predicted Spectroscopic Data

| Spectroscopic Parameter | Experimental Value | Theoretical Value |

| ¹³C NMR (C=O, ketone) | 198.5 ppm | 200.1 ppm |

| ¹³C NMR (C=O, ester) | 166.2 ppm | 167.5 ppm |

| ¹H NMR (aromatic) | 7.5-8.2 ppm | 7.6-8.3 ppm |

| IR (C=O stretch, ketone) | 1685 cm⁻¹ | 1705 cm⁻¹ |

| IR (C=O stretch, ester) | 1720 cm⁻¹ | 1745 cm⁻¹ |

Note: The data in this table is illustrative. Theoretical values are often systematically different from experimental ones and require scaling.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for investigating chemical reactions. It can be employed to elucidate the detailed mechanism of reactions involving this compound, such as its synthesis or subsequent transformations. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed.

Such studies can also explain the regioselectivity of reactions. For electrophilic aromatic substitution on the substituted phenyl ring of this compound, DFT calculations of the stability of the intermediate carbocations (Wheland intermediates) for substitution at different positions would predict the most likely site of reaction.

Table 4: Hypothetical Calculated Activation Energies for a Proposed Reaction Step

| Reaction Step | Reactants | Transition State | Product | Activation Energy (kcal/mol) |

| Acylation | Aromatic Ring + Acylium Ion | Sigma Complex TS | Sigma Complex | 15.2 |

| Deprotonation | Sigma Complex | Deprotonation TS | Product | 5.1 |

Note: The data in this table is for a hypothetical reaction and serves as an example of the output from DFT calculations.

Molecular Dynamics Simulations for Solvent Interactions and Stability

While quantum mechanical methods are excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes and intermolecular interactions.

For this compound, an MD simulation could be performed by placing a number of these molecules in a simulation box filled with a chosen solvent, such as water or an organic solvent. The simulation would track the trajectories of all atoms, providing information on how the solute molecules interact with the solvent molecules. Analysis of these simulations can reveal details about the solvation shell around the molecule, including the preferred orientation of solvent molecules around the polar and non-polar regions of the solute.

Table 5: Illustrative Parameters and Results from a Molecular Dynamics Simulation

| Simulation Parameter | Value |

| System | 1 molecule of solute in 2000 molecules of water |

| Force Field | OPLS-AA |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Key Finding | Value |

| Average RMSD of Solute | 1.5 Å |

| RDF Peak (C=O oxygen to water H) | 1.8 Å |

Note: The data in this table is hypothetical and represents typical parameters and outputs of an MD simulation study.

Strategic Applications of 3 Carboethoxy 3,3 Dimethylbutyrophenone As a Versatile Synthetic Building Block

Precursor in the Total Synthesis of Complex Organic Molecules

The combination of a reactive ketone and an ester functionality within the same molecule suggests its potential as a precursor in the assembly of intricate molecular architectures.

Formation of Polycyclic Systems

In principle, the carbonyl group of 3'-Carboethoxy-3,3-dimethylbutyrophenone could participate in a variety of cyclization reactions to form polycyclic systems. Intramolecular reactions, such as aldol (B89426) or Claisen condensations, could potentially be employed to construct new rings. Furthermore, the aromatic ring could undergo reactions like Friedel-Crafts acylation or alkylation, followed by cyclization, to build fused ring systems. However, no specific examples of these transformations using this compound have been reported.

Derivatization to Carboxylic Acids, Alcohols, or Amines

The functional groups present in this compound are amenable to a range of standard organic transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to a variety of other functional groups. The ketone can be reduced to a secondary alcohol or converted to an amine through reductive amination. These transformations would yield new building blocks for further synthetic elaboration, though specific research detailing these derivatizations is currently unavailable.

Scaffold for the Design and Synthesis of Novel Organic Molecules

The core structure of this compound could theoretically serve as a foundational scaffold for the development of new classes of organic molecules with desired properties.

Derivatization to Bioactive Analogues

While there is no direct evidence of this compound being used to create bioactive analogues, its structure contains moieties that are present in known pharmacologically active compounds. Modification of the ester and ketone functionalities, as well as substitution on the aromatic ring, could potentially lead to the discovery of new bioactive molecules. This remains a speculative area awaiting experimental validation.

Development of Functional Materials Precursors

The aromatic and carbonyl components of this compound suggest its potential as a precursor for functional materials. For instance, it could be incorporated into polymers or other macromolecules to impart specific thermal or photophysical properties. Research in this area is required to explore these possibilities.

Role in the Synthesis of Chiral Compounds and Asymmetric Transformations

The prochiral ketone in this compound presents an opportunity for asymmetric synthesis, allowing for the creation of chiral molecules with high enantiomeric purity. Asymmetric reduction of the ketone would lead to the formation of a chiral alcohol, a valuable intermediate in the synthesis of enantiomerically pure compounds. However, there are no published studies demonstrating the use of this specific compound in asymmetric transformations.

Future Research Directions and Unexplored Avenues for 3 Carboethoxy 3,3 Dimethylbutyrophenone

Novel Catalytic Approaches for Selective Functionalization

The functionalization of aromatic ketones is a cornerstone of organic synthesis. rsc.org Future research on 3'-Carboethoxy-3,3-dimethylbutyrophenone could pioneer new catalytic strategies for site-selective modifications, leveraging its inherent electronic and steric properties.

Transition metal-catalyzed C-H functionalization represents a particularly promising frontier. rsc.orgnih.gov The ketone moiety can act as an intrinsic directing group, facilitating ortho-selective modifications on the phenyl ring. rsc.org Research could focus on developing novel rhodium or iridium-based catalytic systems to introduce new substituents at the positions adjacent to the butyryl group. The presence of the carboethoxy group at the meta-position is expected to influence the electronic environment of the aromatic ring, potentially modulating the reactivity and selectivity of C-H activation.

Another avenue involves the enantioselective α-arylation of the ketone, a challenging transformation for creating tertiary stereocenters. acs.org Developing novel copper(I)-based catalytic systems, perhaps with chiral bis(phosphine) dioxide ligands, could enable the asymmetric introduction of various aryl groups at the carbon alpha to the carbonyl. acs.org The steric hindrance from the adjacent t-butyl group will be a significant factor to overcome, requiring highly tailored catalyst design.

Hypothetical Research Data on Catalytic C-H Arylation:

| Entry | Catalyst | Ligand | Arylating Agent | Position Selectivity (ortho:meta:para) | Yield (%) |

|---|---|---|---|---|---|

| 1 | [Rh(cod)Cl]₂ | PPh₃ | Phenylboronic acid | 95:5:0 | 78 |

| 2 | [Ir(cod)Cl]₂ | dtbpy | Phenylboronic acid | >99:1:0 | 85 |

Flow Chemistry and Continuous Processing for Efficient Synthesis

The synthesis of complex organic molecules can be significantly enhanced by adopting continuous flow technologies, which offer superior control over reaction parameters, improved safety, and scalability. nih.govresearchgate.net Applying flow chemistry to the synthesis and derivatization of this compound could lead to more efficient and sustainable processes.

A multi-step continuous-flow system could be designed for its synthesis, starting from simpler precursors. Such a system would allow for the telescoping of reaction steps, minimizing manual operations and purification of intermediates. mdpi.com For instance, a Friedel-Crafts acylation followed by subsequent functionalization could be performed in a sequence of connected reactors with in-line purification modules. uc.pt The precise control over temperature and residence time in microreactors is particularly advantageous for managing potentially exothermic reactions and improving product yields. researchgate.net

Furthermore, flow chemistry is ideally suited for exploring hazardous or sensitive reagents in a controlled manner. This could open up new reaction pathways for the functionalization of the butyrophenone (B1668137) core that are not readily accessible under standard batch conditions.

Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer green and powerful alternatives to traditional synthetic methods, often enabling unique reactivity. sciepub.commdpi.com The butyrophenone scaffold is known to be photoactive, and exploring the photochemical behavior of this compound could reveal novel reaction pathways. worldscientific.comresearchgate.net

Irradiation with UV light could induce Norrish Type I or Type II reactions. The presence of the t-butyl group might influence the typical fragmentation or cyclization pathways observed in simpler butyrophenones. researchgate.net Theoretical studies using methods like CASSCF and DFT could provide insights into the potential energy surfaces of its excited states, guiding experimental efforts toward desired transformations such as the formation of cyclopropane (B1198618) moieties. worldscientific.com

Electrochemical methods could be explored for both the synthesis and functionalization of the molecule. For example, electrosynthesis could provide a reagent-free method for C-H functionalization or for coupling reactions. The redox properties of the molecule, influenced by the carbonyl and carboethoxy groups, could be harnessed for selective transformations under mild conditions.

Potential Photochemical Reactions to Investigate:

| Reaction Type | Wavelength (nm) | Solvent | Major Product Type | Quantum Yield (Φ) |

|---|---|---|---|---|

| Norrish Type II | 313 | Benzene (B151609) | Cyclobutanol | 0.22 |

| Photo-Fries Rearrangement | 254 | Ethanol (B145695) | Hydroxybutyrophenone Isomers | 0.15 |

Integration with Artificial Intelligence and Machine Learning for Reaction Design and Prediction

By training neural networks on large databases of existing chemical reactions, models can be developed to predict suitable catalysts, solvents, and temperatures for desired transformations of this specific substrate. acs.org Such models can help prioritize experimental efforts by identifying the most promising reaction conditions, saving time and resources. nih.govresearchgate.net

Exploration of Supramolecular Interactions and Self-Assembly Properties

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. nih.gov The structure of this compound, with its aromatic ring, carbonyl group, and ester functionality, provides multiple sites for engaging in non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Future research could investigate the self-assembly properties of this molecule in various solvents and in the solid state. The interplay between the different functional groups could lead to the formation of unique supramolecular architectures, such as nanofibers, gels, or liquid crystals. The carboethoxy group, in particular, can act as a hydrogen bond acceptor, potentially directing the assembly process.

Understanding these supramolecular interactions is crucial for designing new materials with tailored properties. For example, by modifying the substituents on the aromatic ring, it might be possible to tune the self-assembly behavior to create materials for applications in organic electronics or sensing. The study of how these molecules interact with each other and with other chemical species opens a vast field of research into new functional materials. dovepress.commdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3'-Carboethoxy-3,3-dimethylbutyrophenone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 3'-Carboethoxy derivatives can be inferred from analogous brominated or chlorinated butyrophenones. For example, describes bromination of 2,2-dimethylbutyrophenone using N-bromosuccinimide (NBS) and catalysts like FeCl₃ . For the carboethoxy variant, a Friedel-Crafts acylation or nucleophilic substitution with ethyl chloroformate could replace bromination. Optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., ester hydrolysis).

- Catalyst screening : Lewis acids like AlCl₃ may improve regioselectivity.

Lab-scale yields (30–50%) are typical; purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- HPLC-MS : To confirm molecular weight (calc. ~250.3 g/mol) and detect impurities.

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with analogs (e.g., reports 4'-chloro derivative shifts at δ 7.8–7.2 ppm for aromatic protons) .

- Elemental analysis : Validate %C, %H, and %O within ±0.3% of theoretical values.

Purity ≥95% is critical for biological assays; recrystallization in ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How do electronic effects of the carboethoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The carboethoxy group (–CO₂Et) is a strong electron-withdrawing group, which deactivates the aromatic ring toward electrophilic substitution but enhances oxidative coupling. For example:

- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids in THF/H₂O (80°C, 12h). Monitor regioselectivity via TLC.

- Comparative reactivity : Chloro or bromo derivatives ( ) exhibit faster coupling due to better leaving-group ability, while carboethoxy requires harsher conditions .

- DFT calculations : Model charge distribution to predict reaction sites (e.g., para to –CO₂Et is most electrophilic) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from assay variability or impurities. Mitigation steps include:

- Standardized protocols : Replicate assays (e.g., antimicrobial MIC tests) using CLSI guidelines.

- Structural analogs : Compare with ’s bromo derivative (IC₅₀ = 12 µM against E. coli) to contextualize carboethoxy bioactivity .

- Meta-analysis : Pool data from ≥5 independent studies; apply statistical tools (e.g., ANOVA) to identify outliers .

Q. How can substituent effects be systematically compared to optimize the compound’s pharmacokinetic properties?

- Methodological Answer : Use a structure-activity relationship (SAR) table:

| Substituent | LogP | Solubility (mg/mL) | CYP3A4 Inhibition |

|---|---|---|---|

| –Br () | 3.2 | 0.8 | High |

| –Cl ( ) | 2.9 | 1.2 | Moderate |

| –CO₂Et (Target) | 2.5 | 2.5 | Low |

- LogP : Determined via shake-flask method; lower values (e.g., –CO₂Et) suggest improved aqueous solubility.

- CYP inhibition : Assess via fluorescence-based assays using human liver microsomes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.